molecular formula C50H58N30O18Pt+2 B1265251 Cucurbit[7]uril--oxaliplatin complex (1:1)

Cucurbit[7]uril--oxaliplatin complex (1:1)

カタログ番号: B1265251
分子量: 1562.3 g/mol
InChIキー: OSXRTFYXDINGDM-KNCYCSARSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cucurbit[7]uril--oxaliplatin is a cucurbituril clathrate. It contains an oxaliplatin and a cucurbit[7]uril.

科学的研究の応用

  • Enhancement of Antitumor Properties and Immunomodulation :

    • The Cucurbit[7]uril-oxaliplatin complex shows a greater cytotoxic effect on tumor cell lines compared to free oxaliplatin. It has been observed to increase the antitumor effect of oxaliplatin while lowering its toxicity (Pashkina et al., 2021).
  • Targeted Delivery to Cancer Cells :

    • A derivative of Cucurbit[7]uril with a biotin targeting ligand has been found to enable efficient delivery of oxaliplatin to cancer cells, enhancing its cytotoxicity compared to oxaliplatin alone (Cao et al., 2013).
  • Stability and Reactivity Modulation :

    • Encapsulation of oxaliplatin in Cucurbit[7]uril significantly enhances the stability of the drug and modulates its reactivity, potentially reducing unwanted side effects (Jeon et al., 2005).
  • Insights into Structural and Electronic Properties :

    • Theoretical studies provide insights into the formation, structure, and electronic properties of the Cucurbit[7]uril-oxaliplatin complex, suggesting the ease of formation and stability of the complex in aqueous solutions (Suvitha et al., 2010).
  • Supramolecular Polymeric Chemotherapy :

    • The development of a water-soluble polymer bearing Cucurbit[7]uril in the main-chain for encapsulating oxaliplatin has shown low cytotoxicity to normal cells and enhanced cytotoxicity to cancer cells, suggesting a novel approach to chemotherapy (Chen et al., 2018).
  • Pharmaceutical Excipient Applications :

    • Cucurbit[7]uril's ability to form complexes with various small molecules, including oxaliplatin, indicates its potential as a pharmaceutical excipient to improve drug properties like stability and solubility (Kuok et al., 2017).
  • Cooperative Enhancement in Antitumor Activity :

    • Studies have shown that the Cucurbit[7]uril-oxaliplatin complex exhibits cooperatively enhanced antitumor activity, especially in spermine-overexpressed tumors, highlighting the potential of supramolecular approaches in cancer treatment (Chen et al., 2017).
  • Overcoming Drug Resistance :

    • Encapsulation of oxaliplatin in Cucurbit[7]uril has been found to overcome drug resistance, potentially due to pharmacokinetic effects, offering a new perspective on drug delivery and resistance management (Plumb et al., 2012).

特性

分子式

C50H58N30O18Pt+2

分子量

1562.3 g/mol

IUPAC名

(1R,2R)-cyclohexane-1,2-diamine;3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;oxalic acid;platinum(2+)

InChI

InChI=1S/C42H42N28O14.C6H14N2.C2H2O4.Pt/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h15-28H,1-14H2;5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;;+2/t;5-,6-;;/m.1../s1

InChIキー

OSXRTFYXDINGDM-KNCYCSARSA-N

異性体SMILES

C1CC[C@H]([C@@H](C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

正規SMILES

C1CCC(C(C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbit[7]uril--oxaliplatin complex (1:1)
Reactant of Route 2
Cucurbit[7]uril--oxaliplatin complex (1:1)
Reactant of Route 3
Cucurbit[7]uril--oxaliplatin complex (1:1)
Reactant of Route 4
Cucurbit[7]uril--oxaliplatin complex (1:1)
Reactant of Route 5
Reactant of Route 5
Cucurbit[7]uril--oxaliplatin complex (1:1)
Reactant of Route 6
Reactant of Route 6
Cucurbit[7]uril--oxaliplatin complex (1:1)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。